

Spectral Analysis of 5-methyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1347387

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **5-methyl-1H-indole-3-carbaldehyde**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The spectral data for **5-methyl-1H-indole-3-carbaldehyde** is summarized below. These values are crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.1	br s	1H	N-H
~9.95	s	1H	-CHO
~8.0	s	1H	H-2
~7.9	s	1H	H-4
~7.3	d	1H	H-7
~7.0	d	1H	H-6
~2.4	s	3H	-CH ₃

Solvent: DMSO-d₆

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The following are estimated chemical shifts based on analogous indole structures, as direct experimental data for **5-methyl-1H-indole-3-carbaldehyde** is not readily available.

Chemical Shift (δ) ppm	Assignment
~185.0	C=O (Aldehyde)
~138.0	C-2
~136.5	C-7a
~132.0	C-5
~125.0	C-3a
~124.5	C-6
~122.0	C-4
~118.0	C-3
~112.0	C-7
~21.0	-CH ₃

Solvent: DMSO-d₆ (Predicted)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3300	Strong, Broad	N-H Stretch
~2850-3000	Medium	C-H Stretch (Aromatic & Aliphatic)
~1650-1680	Strong	C=O Stretch (Aldehyde)
~1580-1620	Medium-Strong	C=C Stretch (Aromatic)
~1450-1500	Medium	C=C Stretch (Aromatic)
~1300-1400	Medium	C-N Stretch
~800-850	Strong	C-H Bend (Out-of-plane)

Sample Preparation: Attenuated Total Reflectance (ATR) or KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[\[1\]](#)

m/z	Relative Intensity	Assignment
159	High	[M] ⁺ (Molecular Ion)
158	Highest	[M-H] ⁺
130	Medium	[M-CHO] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for **5-methyl-1H-indole-3-carbaldehyde**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-methyl-1H-indole-3-carbaldehyde** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Tune and match the probe for the ¹H frequency.
 - Acquire a single-pulse experiment with a 30° or 90° pulse.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-13 ppm).
 - Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Tune and match the probe for the ¹³C frequency.
 - Acquire a proton-decoupled experiment (e.g., using a zgpg sequence).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
 - Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of the solid **5-methyl-1H-indole-3-carbaldehyde** sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

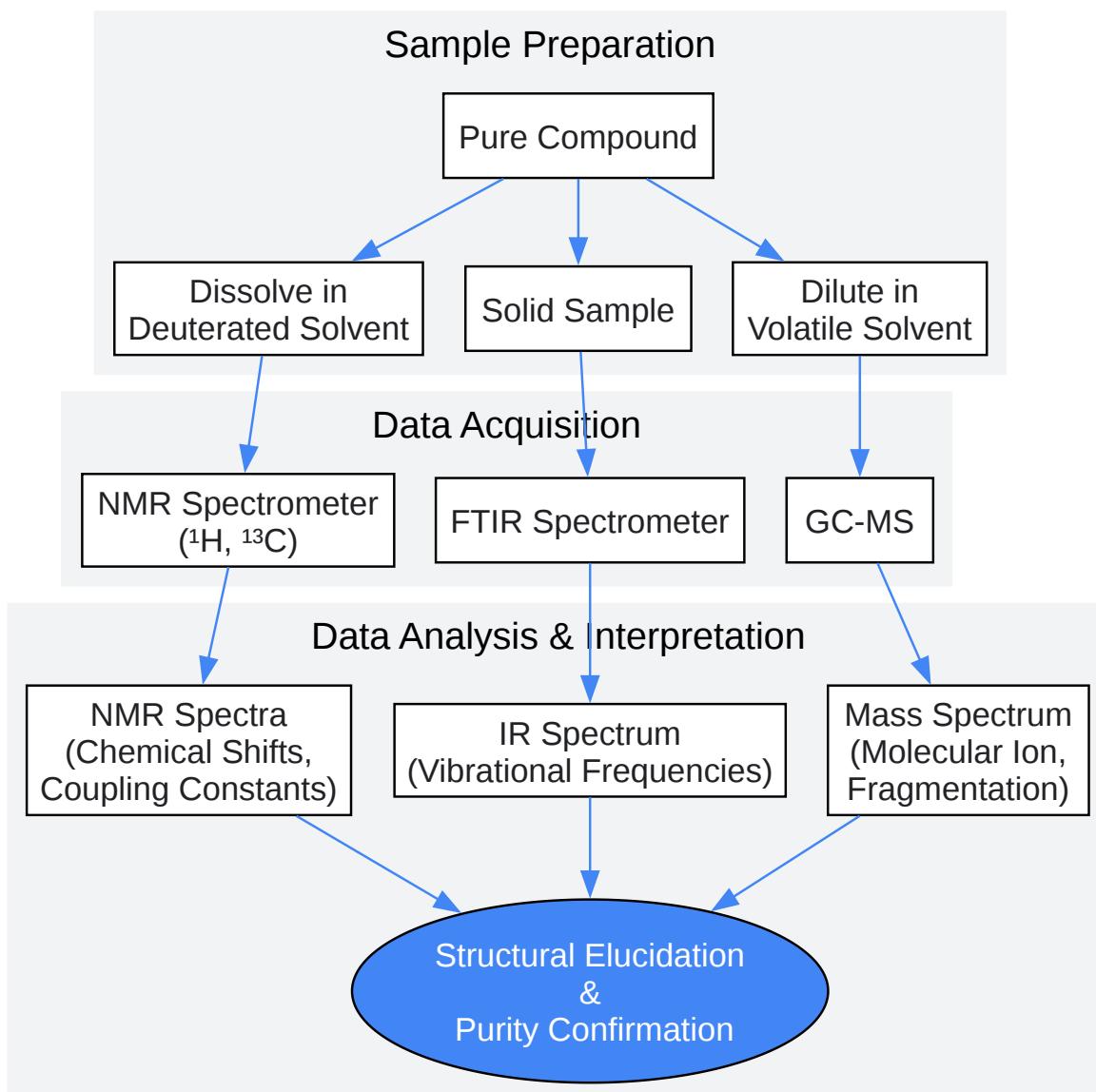
- Sample Preparation: Prepare a dilute solution of **5-methyl-1H-indole-3-carbaldehyde** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.
- MS Detection:
 - As the compound elutes from the GC column, it enters the MS ion source.
 - Acquire mass spectra over a mass range of, for example, 40-400 amu using a standard EI energy of 70 eV.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **5-methyl-1H-indole-3-carbaldehyde**.

Workflow for Spectroscopic Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of 5-methyl-1H-indole-3-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347387#5-methyl-1h-indole-3-carbaldehyde-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com